3-tert-Butyl-1-ethyl-1H-pyrazol-5-amine: Structural Analysis and Synthetic Utility
3-tert-Butyl-1-ethyl-1H-pyrazol-5-amine: Structural Analysis and Synthetic Utility
The following technical guide details the structure, synthesis, and medicinal chemistry applications of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine .
Introduction
3-tert-butyl-1-ethyl-1H-pyrazol-5-amine (CAS: 874136-24-0 ) is a substituted aminopyrazole serving as a critical building block in the synthesis of bioactive small molecules.[1][2][3][4][5][6] Belonging to the class of 1,3-disubstituted-5-aminopyrazoles, this compound functions as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure combines a bulky, lipophilic tert-butyl group with a polar amino moiety, offering unique steric and electronic properties for active site binding.
Chemical Structure & Physicochemical Properties[1][7][8][9][10]
The molecule features a pyrazole ring substituted at the N1 position with an ethyl group, at the C3 position with a tert-butyl group, and at the C5 position with a primary amine.
Key Properties Table
| Property | Value | Note |
| IUPAC Name | 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine | Also: 1-ethyl-3-tert-butyl-5-aminopyrazole |
| CAS Number | 874136-24-0 | Verified Identifier |
| Molecular Formula | C₉H₁₇N₃ | |
| Molecular Weight | 167.25 g/mol | |
| SMILES | CCN1C(N)=CC(C(C)(C)C)=N1 | |
| LogP (Predicted) | ~2.2 - 2.5 | Moderate lipophilicity due to t-butyl group |
| TPSA | ~42 Ų | Favorable for CNS penetration |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Pyrazole nitrogen (N2) basicity |
| Appearance | Off-white to pale yellow solid | Crystalline |
Structural Insights
-
Steric Bulk (C3-tert-butyl): The tert-butyl group provides significant hydrophobic bulk, often filling hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region in kinases). It also metabolically stabilizes the ring against oxidative degradation compared to linear alkyl chains.
-
Solubility (N1-Ethyl): The N-ethyl group prevents tautomerization of the pyrazole ring, locking the amino group in the 5-position. It adds slight lipophilicity compared to a methyl group but maintains better solubility than phenyl analogs.
-
Electronic Character: The C5-amino group is electron-donating, making the C4 position highly nucleophilic and susceptible to electrophilic aromatic substitution (e.g., halogenation).
Synthesis and Manufacturing
The industrial and laboratory synthesis of 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine relies on the regioselective cyclocondensation of
Synthetic Route: Cyclocondensation
The primary route involves the reaction of 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) with ethylhydrazine .
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway for 3-tert-butyl-1-ethyl-1H-pyrazol-5-amine via cyclocondensation.
Detailed Protocol
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 4,4-dimethyl-3-oxopentanenitrile (1.0 equiv) dissolved in ethanol (5-10 volumes).
-
Addition: Add ethylhydrazine oxalate (1.1 equiv) to the solution. Note: If using the hydrochloride salt, add an equivalent of base (e.g., Et3N or NaOAc) to liberate the free hydrazine.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor conversion by TLC or LC-MS. -
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry over
.[7][8] If necessary, purify via recrystallization (from hexanes/EtOAc) or silica gel chromatography (eluting with DCM/MeOH).
Regioselectivity Mechanism:
The reaction regioselectivity is driven by the initial nucleophilic attack of the most nucleophilic nitrogen of the hydrazine (the terminal
-
Attack:
attacks the ketone carbonyl. -
Cyclization: The internal nitrogen (
) attacks the nitrile carbon. -
Result: This sequence places the Ethyl group on the nitrogen adjacent to the carbon derived from the nitrile, yielding the 5-amino-1-ethyl isomer rather than the 3-amino isomer.
Reactivity and Derivatization
The 5-aminopyrazole scaffold offers three distinct points for chemical modification, enabling the generation of diverse libraries.
Reactivity Map (DOT Visualization)
Figure 2: Functionalization sites of the aminopyrazole core.
Key Transformations
-
Amide/Urea Formation (N-Acylation):
-
Reagent: Acyl chlorides, carboxylic acids (with coupling agents like HATU), or isocyanates.
-
Application: This is the most common transformation. The resulting amide often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes.
-
-
Sandmeyer/Gattermann Reactions:
-
The primary amine can be diazotized and replaced with halides or cyano groups if the amino group is not required for binding.
-
-
C4-Halogenation:
-
Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in DMF/Acetonitrile.
-
Outcome: Introduction of a halogen at the C4 position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
-
Medicinal Chemistry Applications
Kinase Inhibition
Aminopyrazoles are bioisosteres of the adenine ring found in ATP.
-
Binding Mode: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a characteristic bidentate hydrogen bond motif with the backbone residues of the kinase hinge region.
-
Specificity: The bulky 3-tert-butyl group is often directed toward the "gatekeeper" residue or the hydrophobic back pocket. The 1-ethyl group points towards the solvent front or the ribose binding pocket, allowing for solubility-enhancing modifications.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (167.25 Da) and high ligand efficiency, this compound is an ideal "fragment" for screening. Hits containing this core can be grown via the C4 position or N-amine acylation to increase potency and selectivity.
Safety and Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (
recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108871 (Precursor: 4,4-Dimethyl-3-oxopentanenitrile). Retrieved from [Link]
-
Organic Syntheses. (2013). Preparation of 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine (Analogous Synthesis Protocol). Org.[9] Synth. 2013, 90, 316-326. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. 874136-24-0 CAS Manufactory [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1461705-96-3,methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Primary Amines | CymitQuimica [cymitquimica.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
